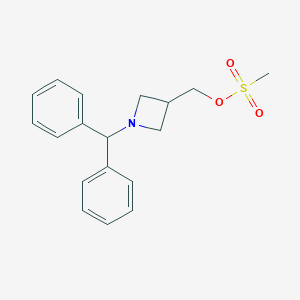

(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate

概要

説明

準備方法

The synthesis of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate typically involves a multi-step process. One common method includes the reaction of (1-benzhydrylazetidin-3-yl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-20°C) to ensure high yield and purity .

化学反応の分析

(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced using hydrogen in the presence of a catalyst like palladium on carbon.

Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Common reagents used in these reactions include hydrogen chloride, hydrogen, and di-tert-butyl dicarbonate . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Overview

(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate is a chemical compound that has garnered interest in various fields, including medicinal chemistry, synthetic organic chemistry, and biological research. Its unique structure, characterized by the azetidine ring and a methanesulfonate group, offers diverse applications due to its reactivity and interaction potential with biological systems.

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Recent studies have indicated that this compound exhibits potential as an anticancer agent. It has been evaluated for its ability to target specific cancer pathways, particularly in the degradation of proteins associated with tumor growth, such as SMARCA2. This compound has shown promise in preclinical models for various cancers including glioblastoma and bladder cancer .

- Therapeutic Development : The compound is being explored for its role in developing new therapeutic agents that can modulate biological pathways. Its mechanism of action involves binding to specific molecular targets, which can lead to alterations in enzyme activity and receptor modulation.

2. Synthetic Organic Chemistry

- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex structures through various chemical reactions, including nucleophilic substitutions and coupling reactions.

- Reactivity Studies : The methanesulfonate group allows for further functionalization, making it a valuable intermediate in synthetic pathways. Researchers are investigating its reactivity under different conditions to optimize yields in synthetic processes .

Case Studies

作用機序

The mechanism of action of (1-Benzhydrylazetidin-3-yl)methyl methanesulfonate involves its interaction with specific molecular targets. The methanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The azetidine ring structure is also crucial for its reactivity and interaction with other molecules .

類似化合物との比較

(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate can be compared with other similar compounds such as:

(1-Benzhydrylazetidin-3-yl)methanol: This compound is a precursor in the synthesis of this compound.

Methanesulfonyl Chloride: Used in the synthesis of various methanesulfonate esters.

Azetidine Derivatives: These compounds share the azetidine ring structure and are used in similar synthetic applications.

The uniqueness of this compound lies in its specific structure, which combines the azetidine ring with a benzhydryl group and a methanesulfonate ester, making it a versatile intermediate in organic synthesis .

生物活性

(1-Benzhydrylazetidin-3-yl)methyl methanesulfonate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Characterized by the presence of a benzhydryl moiety and a methanesulfonate group, this compound exhibits a range of interactions with biological targets, making it a subject of ongoing research.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₁₉NO₃S, with a molecular weight of 317.40 g/mol. The compound's structure includes:

- Azetidine ring : Provides stability and influences biological interactions.

- Benzhydryl group : Increases lipophilicity, enhancing membrane permeability.

- Methanesulfonate group : Contributes to the compound's reactivity and solubility.

Synthesis

The synthesis typically involves the reaction of an azetidin-3-ol derivative with methanesulfonyl chloride in the presence of a base such as triethylamine or potassium carbonate. This method allows for the effective introduction of the methanesulfonate group, essential for its biological activity.

Pharmacological Potential

Research indicates that this compound has significant pharmacological potential, particularly in:

- Neurological disorders : Preliminary studies suggest its derivatives may act as inhibitors for enzymes or receptors involved in neurological conditions.

- Cancer therapies : The compound shows promise as a therapeutic agent targeting specific pathways related to cancer cell proliferation and survival .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various biological targets, influencing enzymatic pathways and receptor activities. Binding affinity studies have shown that it can effectively inhibit certain enzymes, which may lead to altered cellular processes .

Case Studies and Research Findings

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique features of this compound:

| Compound | Similarity | Key Features |

|---|---|---|

| 1-Benzhydryl-3-methylazetidin-3-yl methanesulfonate | 0.86 | Contains a methyl group instead of a benzhydryl group; affects biological properties. |

| 1-Benzyl-3-methanesulfonyloxyazetidine | 0.85 | Features a benzyl group; alters pharmacological profile compared to benzhydryl derivatives. |

特性

IUPAC Name |

(1-benzhydrylazetidin-3-yl)methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-23(20,21)22-14-15-12-19(13-15)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,18H,12-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOQDAJMCQWEAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621049 | |

| Record name | [1-(Diphenylmethyl)azetidin-3-yl]methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162698-41-1 | |

| Record name | [1-(Diphenylmethyl)azetidin-3-yl]methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。